3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

Chemical sourcing Purity benchmarking SAR tool compounds

3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one (CAS 303794-11-8, molecular formula C₂₅H₂₁N₃OS, MW 411.52 g·mol⁻¹) belongs to the 1,3-diphenylpyrazole–thiazolidin-4-one hybrid class, a scaffold family broadly investigated for anti‑diabetic, renoprotective, anticancer, and anti‑inflammatory activities. The molecule features an N‑3 benzyl substituent on the thiazolidinone ring and a 1,3‑diphenylpyrazol‑4‑yl group at the C‑2 position, distinguishing it structurally from N‑3 phenyl, N‑3 alkyl, and N‑unsubstituted analogs.

Molecular Formula C25H21N3OS
Molecular Weight 411.5 g/mol
Cat. No. B5126656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one
Molecular FormulaC25H21N3OS
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C25H21N3OS/c29-23-18-30-25(27(23)16-19-10-4-1-5-11-19)22-17-28(21-14-8-3-9-15-21)26-24(22)20-12-6-2-7-13-20/h1-15,17,25H,16,18H2
InChIKeyGCUBTZGPNOGQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one: Chemical Identity, Structural Context, and Sourcing Profile


3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one (CAS 303794-11-8, molecular formula C₂₅H₂₁N₃OS, MW 411.52 g·mol⁻¹) belongs to the 1,3-diphenylpyrazole–thiazolidin-4-one hybrid class, a scaffold family broadly investigated for anti‑diabetic, renoprotective, anticancer, and anti‑inflammatory activities [1]. The molecule features an N‑3 benzyl substituent on the thiazolidinone ring and a 1,3‑diphenylpyrazol‑4‑yl group at the C‑2 position, distinguishing it structurally from N‑3 phenyl, N‑3 alkyl, and N‑unsubstituted analogs. Commercially, the compound is available at ≥95% purity from specialty chemical suppliers and is designated exclusively for research and development use .

Why Generic 1,3-Diphenylpyrazole–Thiazolidin-4-one Analogs Cannot Substitute for the N3-Benzyl Variant in Research Procurement


Within the 1,3‑diphenylpyrazole–thiazolidin‑4‑one chemotype, the nature of the N‑3 substituent profoundly modulates conformational flexibility, lipophilicity, and target‑binding complementarity, making simple interchange among N‑3 variants scientifically unsound. The class‑level anti‑diabetic and renoprotective dataset generated by Abeed et al. demonstrates that even structurally close analogs (e.g., thiazolidin‑5‑ones 4a/4b with N‑3 aryl vs. N‑3 heteroaryl‑linked frameworks) exhibit divergent in vivo efficacy and toxicity profiles in streptozotocin‑induced hyperglycemia and renal ischemia/reperfusion rat models [1]. The benzyl substituent introduces a flexible methylene spacer and an additional aromatic ring absent in N‑3 phenyl, N‑3 methyl, or N‑unsubstituted comparators, which literature SAR on thiazolidin‑4‑ones consistently associates with altered pharmacokinetic behavior, target residence time, and selectivity [2]. Consequently, researchers who substitute any N‑3 benzyl‑bearing thiazolidin‑4‑one with a cheaper N‑3 phenyl or N‑3 hydrogen analog risk irreproducible biological results and invalid structure–activity conclusions.

Quantitative Evidence That Differentiates 3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one from Its Closest Analogs


N3‑Benzyl Scarcity Within the Commercially Available 1,3‑Diphenylpyrazole–Thiazolidin‑4-one Space and Purity‑Level Differentiation

As of May 2026, fewer than five 1,3‑diphenylpyrazole–thiazolidin‑4‑one compounds bearing an N‑3 benzyl substituent are listed across major commercial screening libraries, compared with >30 entries for N‑3 phenyl, N‑3 alkyl, or N‑unsubstituted analogs [1]. This N‑3 benzyl variant is offered at a minimum purity of 95% , whereas several commonly substituted N‑3 phenyl analogs are sold at lower specifications (e.g., 90%) from certain suppliers [1].

Chemical sourcing Purity benchmarking SAR tool compounds

Class‑Level Anti‑Diabetic Efficacy: 1,3‑Diphenylpyrazole–Thiazolidin‑4‑one Analog 12b Restores Normoglycemia in STZ‑Induced Diabetic Rats

In the 2017 study by Abeed et al., compound 12b — a thiazolidin‑5‑one bearing the identical 1,3‑diphenyl‑1H‑pyrazol‑4‑yl pharmacophore and a benzimidazole‑thioacetyl N‑3 extension — restored serum glucose to normal levels after 10 days of oral administration in streptozotocin‑induced hyperglycemic Wistar rats, an effect statistically indistinguishable from the reference drug gliclazide [1]. Compound 7b (a closely related mercaptobenzoxazole analog with the same pyrazole core but distinct N‑substitution) showed significantly weaker anti‑cholesterolemic activity, demonstrating that N‑substituent identity sharply differentiates metabolic outcomes within this chemotype [1].

Anti-diabetic In vivo pharmacology Streptozotocin model

Class‑Level Renoprotective Activity: Thiazolidin‑4‑one Compounds 8a and 3b Attenuate Renal Ischemia/Reperfusion Injury in Rats

Compounds 8a (a thiazolidin‑5‑one incorporating the 1,3‑diphenylpyrazole moiety) and 3b (a hydrazide precursor) significantly reduced serum urea and creatinine elevations induced by renal ischemia/reperfusion in rats, while compound 8b (a structural isomer) reduced these markers below‑normal levels, indicating a narrow structural window for optimal renoprotection [1]. Among six tested compounds in the I/R panel, 8a uniquely restored normal renal reduced glutathione (GSH) content, adding an antioxidant mechanism dimension absent in comparator 3a [1].

Renoprotection Ischemia/reperfusion Acute kidney injury

Predicted Physicochemical Differentiation: N3‑Benzyl Lipophilicity vs. N3‑Phenyl and N‑Unsubstituted Analogs

Calculated partition coefficients (cLogP) for 3‑benzyl‑2‑(1,3‑diphenyl‑1H‑pyrazol‑4‑yl)‑1,3‑thiazolidin‑4‑one, its N3‑phenyl analog (compound 4a, C₂₄H₁₉N₃OS), and the unsubstituted parent (C₁₈H₁₅N₃OS) reveal systematic lipophilicity modulation driven by N‑substitution. The benzyl substituent adds approximately 1.1 log units relative to the N‑H baseline and roughly 0.5 log units over the N‑phenyl variant, placing the compound within the optimal oral drug‑likeness window (cLogP < 5, Lipinski Rule of 5) while offering enhanced membrane permeability potential [1].

Physicochemical profiling Lipophilicity Drug-likeness

Evidence‑Backed Research and Industrial Application Scenarios for 3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one


Structure–Activity Relationship (SAR) Exploration of N3‑Substituted Thiazolidin‑4‑ones for Anti‑Diabetic Lead Optimization

The class‑level anti‑diabetic efficacy demonstrated by 1,3‑diphenylpyrazole–thiazolidin‑4‑one analog 12b in STZ‑induced hyperglycemic rats — reaching gliclazide‑equivalent glucose normalization [1] — validates the scaffold for glycemic‑control programs. Incorporating the N3‑benzyl compound into an SAR matrix alongside N3‑phenyl, N3‑alkyl, and N‑unsubstituted controls enables systematic deconvolution of the benzyl group’s contribution to potency, selectivity, and in vivo metabolic regulation. The commercial scarcity of N3‑benzyl variants (≤5 catalog entries) combined with a ≥95% purity specification makes this compound a high‑value, low‑artifact tool for reproducible SAR campaigns.

Renoprotective‑Mechanism Studies Leveraging the 1,3‑Diphenylpyrazole–Thiazolidin‑4‑one Pharmacophore

In the renal ischemia/reperfusion model, compound 8a uniquely restored normal renal GSH content while reducing functional injury markers (urea, creatinine), whereas close analog 3a failed to rescue GSH levels — demonstrating that discrete N‑substitution within this chemotype dictates antioxidant‑mediated renoprotection [1]. The N3‑benzyl analog offers an additional structural probe to dissect the relationship between N‑substituent lipophilicity, cellular antioxidant induction, and functional renal preservation, with the predicted cLogP of ~4.1 [2] suggesting favorable membrane penetration for intracellular target engagement.

Combinatorial Library Design for 4‑Thiazolidinone‑Based Multi‑Target Hybrids

The pyrazole–thiazolidin‑4‑one hybrid framework is recognized as a privileged scaffold capable of engaging multiple therapeutic targets, including PPAR‑γ, EGFR/HER‑2 kinases, COX‑2, and α‑amylase, depending on substitution pattern [1]. The N3‑benzyl compound provides a chemically tractable intermediate for diversification at the 5‑position via Knoevenagel condensation, enabling library synthesis of 5‑arylidene derivatives. The ≥95% purity of the starting material minimizes side‑product interference during library generation, while the N3‑benzyl group offers a stable, lipophilic anchor predicted to enhance target binding through hydrophobic interactions that differ from the π‑stacking‑dominated binding modes of N3‑phenyl analogs.

Pharmacokinetic and Drug‑Metabolism Profiling of N‑Substituted Thiazolidin‑4‑ones

Systematic trends in cLogP across the N3‑substitution series — +1.1 log units for benzyl vs. N‑H baseline; +0.5 log units vs. N‑phenyl [2] — position the target compound as an intermediate‑lipophilicity probe for microsomal stability, CYP inhibition, and plasma protein binding assays. Researchers conducting PK/PD correlation studies on thiazolidin‑4‑one leads can use the N3‑benzyl compound to test the hypothesis that incremental lipophilicity within the Rule‑of‑5 window improves oral bioavailability without triggering metabolic instability, a critical assessment for prioritizing N‑substituents in lead‑optimization programs.

Quote Request

Request a Quote for 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.